molecular formula C18H14O3 B11843544 4-Hydroxynaphthalen-1-yl 2-methylbenzoate

4-Hydroxynaphthalen-1-yl 2-methylbenzoate

Cat. No.: B11843544
M. Wt: 278.3 g/mol
InChI Key: FDQQWLIYWUGOGS-UHFFFAOYSA-N
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Description

4-Hydroxynaphthalen-1-yl 2-methylbenzoate is an organic compound with the molecular formula C₁₈H₁₄O₃. It is a derivative of naphthalene and benzoic acid, characterized by the presence of a hydroxyl group on the naphthalene ring and a methyl group on the benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxynaphthalen-1-yl 2-methylbenzoate typically involves the esterification of 4-hydroxynaphthalene-1-ol with 2-methylbenzoic acid. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process. This includes the preparation of the starting materials, the esterification reaction, and the purification of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxynaphthalen-1-yl 2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxynaphthalen-1-yl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxynaphthalen-1-yl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the active naphthalene and benzoic acid derivatives, which may exert various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxynaphthalen-1-yl benzoate
  • 2-Hydroxynaphthalen-1-yl 2-methylbenzoate
  • 4-Hydroxynaphthalen-1-yl 3-methylbenzoate

Uniqueness

4-Hydroxynaphthalen-1-yl 2-methylbenzoate is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(4-hydroxynaphthalen-1-yl) 2-methylbenzoate

InChI

InChI=1S/C18H14O3/c1-12-6-2-3-7-13(12)18(20)21-17-11-10-16(19)14-8-4-5-9-15(14)17/h2-11,19H,1H3

InChI Key

FDQQWLIYWUGOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

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